
(Amino(methoxy)phosphoryl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Amino(methoxy)phosphoryl)amine is an organophosphorus compound characterized by the presence of both amino and methoxy groups attached to a phosphoryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Amino(methoxy)phosphoryl)amine typically involves the reaction of methoxyphosphoryl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Methoxyphosphoryl chloride+Ammonia→this compound+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Amino(methoxy)phosphoryl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidates or phosphonates.
Applications De Recherche Scientifique
(Amino(methoxy)phosphoryl)amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Amino(methoxy)phosphoryl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial in its role as an enzyme inhibitor or a pharmacophore in drug design.
Comparaison Avec Des Composés Similaires
Aminophosphonates: These compounds have similar structures but differ in the presence of a carbon-phosphorus bond instead of a nitrogen-phosphorus bond.
Phosphoramidates: These compounds contain a phosphoryl group bonded to an amide nitrogen, offering different reactivity and applications.
Phosphine Oxides: These compounds are oxidation products of phosphines and exhibit distinct chemical properties.
Uniqueness: (Amino(methoxy)phosphoryl)amine is unique due to its combination of amino and methoxy groups attached to a phosphoryl moiety, providing a versatile platform for various chemical transformations and applications. Its ability to undergo diverse reactions and form stable complexes with metals and enzymes makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
22457-53-0 |
|---|---|
Formule moléculaire |
CH7N2O2P |
Poids moléculaire |
110.05 g/mol |
Nom IUPAC |
diaminophosphoryloxymethane |
InChI |
InChI=1S/CH7N2O2P/c1-5-6(2,3)4/h1H3,(H4,2,3,4) |
Clé InChI |
ZLUZBALAFPEVOS-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
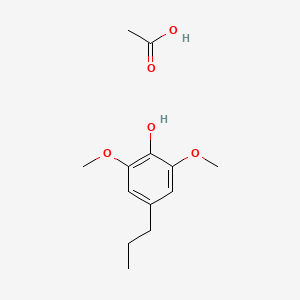
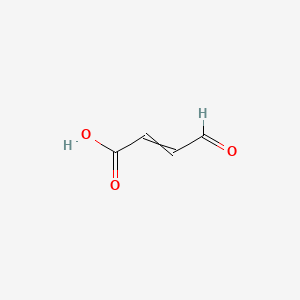
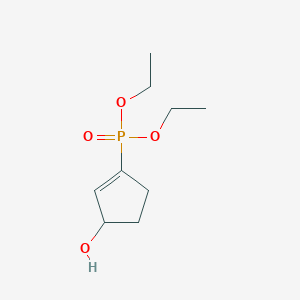

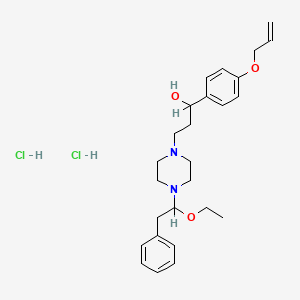
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
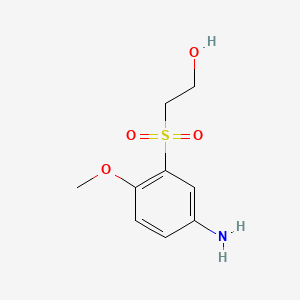
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
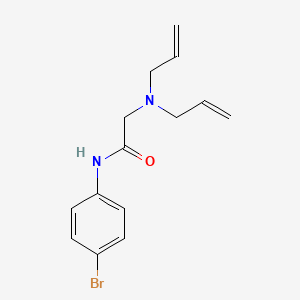
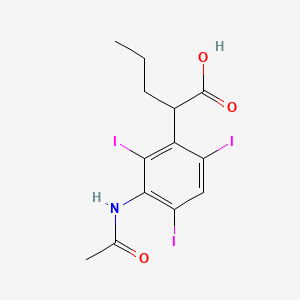
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

